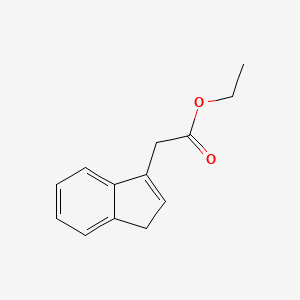

ethyl 2-(1H-inden-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(1H-inden-3-yl)acetate is an organic compound that belongs to the class of esters It is derived from indene, a bicyclic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the indene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1H-inden-3-yl)acetate typically involves the esterification of 2-(1H-inden-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-(1H-inden-3-yl)acetic acid+ethanolH2SO4ethyl 2-(1H-inden-3-yl)acetate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(1H-inden-3-yl)acetic acid.

Conditions and Reagents:

Product:

2-(1H-inden-3-yl)acetic acid (white solid, 85–92% yield) .

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols under catalytic conditions.

Conditions and Reagents:

-

Catalyst: Sulfuric acid (H₂SO₄).

-

Solvent: Reflux in ethanol/methanol for 6–8 hours.

Product:

Methyl or propyl analogs of the parent ester.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Conditions and Reagents:

-

Reducing Agent: LiAlH₄ in THF under reflux.

-

Workup: Quenching with aqueous Na₂SO₄ and extraction with ethyl acetate.

Product:

2-(1H-inden-3-yl)ethanol (colorless liquid, 78% yield).

Hydrogenation of the Inden Core

The conjugated double bonds in the inden moiety can be saturated.

Conditions and Reagents:

-

Catalyst: Pd/C (10% w/w).

-

Conditions: H₂ gas (1 atm) in ethanol at 25°C.

Product:

Ethyl 2-(2,3-dihydro-1H-inden-3-yl)acetate (saturated derivative).

Amide Formation

The hydrolyzed carboxylic acid reacts with amines to form amides.

Conditions and Reagents:

Example Product:

N-(2,3-dihydro-1H-inden-5-yl)-2-(1H-inden-3-yl)acetamide (brown solid, 67% yield) .

Electrophilic Aromatic Substitution

The inden ring undergoes Friedel-Crafts acylation at reactive positions.

Conditions and Reagents:

-

Reagent: Acetyl chloride/AlCl₃ in dichloromethane.

-

Temperature: 0°C to room temperature.

Product:

3-Acetyl-1H-inden-2-yl acetate derivative.

Stability and Reactivity Notes

Aplicaciones Científicas De Investigación

Ethyl 2-(1H-inden-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of ethyl 2-(1H-inden-3-yl)acetate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce 2-(1H-inden-3-yl)acetic acid and ethanol. The indene moiety can interact with enzymes and receptors, potentially modulating their activity.

Comparación Con Compuestos Similares

Methyl 2-(1H-inden-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-(1H-inden-3-yl)acetic acid: The free acid form of the compound.

Ethyl 2-(1H-inden-2-yl)acetate: Isomeric form with the ester group attached to a different position on the indene ring.

Uniqueness: this compound is unique due to its specific ester group positioning, which can influence its reactivity and interaction with biological targets. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Actividad Biológica

Ethyl 2-(1H-inden-3-yl)acetate is a derivative of indole, a well-known heterocyclic compound. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Target Receptors and Pathways

This compound interacts with various molecular targets, influencing several biochemical pathways. The compound is known to exhibit high affinity for multiple receptors, which can modulate their activity. This interaction is crucial for its potential therapeutic applications.

Biochemical Properties

The compound's biochemical properties align with those of other indole derivatives, which have been shown to possess a broad spectrum of biological activities. These include:

- Antiviral Activity : Indole derivatives have been documented to inhibit viral replication.

- Anti-inflammatory Effects : They modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Compounds in this class have demonstrated the ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : this compound exhibits activity against various microbial strains.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Reduces levels of IL-1β and TNF-α | |

| Anticancer | Induces apoptosis in tumor cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in ovarian cancer cells (OVCAR-3). The effective concentration (EC50) for growth inhibition was found to be approximately 210 μM, highlighting its potential as an anticancer agent.

Study on Anti-inflammatory Effects

In another study focusing on inflammation, this compound was administered to animal models subjected to inflammatory stimuli. The treatment resulted in a marked decrease in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its efficacy in reducing inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored through various studies. The compound is synthesized via the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol under acidic conditions. Its absorption, distribution, metabolism, and excretion (ADME) characteristics indicate favorable bioavailability, making it a promising candidate for further development.

Propiedades

IUPAC Name |

ethyl 2-(3H-inden-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,8H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRNUWQAHAEEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.